N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is a chemical compound classified under benzothiazole derivatives, which are known for their diverse biological activities. This compound features a unique structure that includes a benzothiazole ring with a dioxido group and an ethane-1,2-diamine moiety. The molecular formula of this compound is C₈H₁₀N₂O₂S, with a molecular weight of 198.24 g/mol. Its CAS number is 340018-25-9, indicating its unique identification in chemical databases.
The primary source for the synthesis and characterization of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine can be traced to various research publications and patent filings that explore its potential applications in medicinal chemistry. The classification of this compound falls within the broader category of heterocyclic compounds, specifically those containing sulfur and nitrogen atoms in their structure.
The synthesis of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine typically involves several key steps:
A notable method involves the reaction of saccharin (which is a derivative of 1,2-benzisothiazolin-3-one 1,1-dioxide) with organolithium compounds to produce various substituted benzothiazoles. This method has been systematically studied to yield high-purity products .
Key structural data includes:
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine participates in various chemical reactions typical for amines and heterocycles. Common reactions include:
The reactivity of this compound is influenced by the presence of both the dioxido group and the amine functionalities, which can stabilize or destabilize intermediates during chemical transformations.
The mechanism of action for N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine in biological systems typically involves its interaction with specific biological targets such as enzymes or receptors. The presence of the benzothiazole ring enhances its ability to interact with biological macromolecules.
Research indicates that compounds with similar structures exhibit antimicrobial and antiviral properties, suggesting potential applications in treating infections or diseases caused by viruses such as hepatitis C .
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is characterized by:
Chemical properties include:
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine has potential applications in:
The 1,2-benzothiazole-1,1-dioxide (benzisothiazole dioxide) scaffold is a privileged structure in medicinal chemistry due to its versatile electronic properties and three-dimensional topology, which facilitate targeted interactions with biological macromolecules. This scaffold’s sulfonamide moiety (S(=O)₂) confers strong hydrogen-bond acceptor capabilities, while the fused aromatic system enables π-π stacking interactions with hydrophobic protein pockets. In silico analyses reveal that the scaffold’s dipole moment (~4.5 D) and planarity enhance its binding affinity to enzymes and receptors involved in disease pathways [2] [5].
Notably, this scaffold serves as the core structure in diverse therapeutic agents:
Table 1: Therapeutic Targets of 1,2-Benzothiazole-1,1-dioxide Derivatives
Biological Target | Therapeutic Area | Key Compound Structural Features | Primary Activity |
---|---|---|---|
Kv1.3 ion channel | Autoimmune diseases | 3-(Phenylamino)propyl benzamide substituent | Potent inhibition (IC₅₀ ~nM range) |
HIF-2α | Renal anemia | 5-Bromo substitution on A-ring | EPO upregulation (4-fold increase) |
NLRP3 inflammasome | Viral inflammation (HBV) | Unsubstituted C3 position | Sodium influx modulation |
HCV NS5A | Antiviral therapy | N-linked cyclic amine at C3 | Replication inhibition (EC₅₀ <1 μM) |
Voltage-gated potassium channel Kv1.3 regulates membrane potential in effector memory T (Tₑₘ) cells and macrophages. Its overexpression drives autoimmune and inflammatory responses by enhancing calcium-dependent cytokine production. Benzothiazole-1,1-dioxide derivatives inhibit Kv1.3 by a state-dependent mechanism, preferentially binding to the C-type inactivated conformation of the channel. This binding stabilizes the inactivated state, reducing channel availability for potassium efflux [3] [6].
Electrophysiological studies using whole-cell patch-clamp assays demonstrate that these compounds:
The therapeutic implications are significant for autoimmune disorders (e.g., multiple sclerosis, psoriasis) and chronic inflammation. Kv1.3 blockade selectively suppresses Tₑₘ cell proliferation without affecting naïve T cells, offering a superior safety profile versus broad-spectrum immunosuppressants [3] [8].
Systematic SAR analyses reveal critical structural determinants for optimizing Kv1.3 inhibition and HIF-2α stabilization:
Core Modifications
Substituent Effects
Table 3: Key SAR Trends in Benzothiazole-1,1-dioxide Derivatives
Structural Feature | Kv1.3 Inhibition | HIF-2α Stabilization | Metabolic Stability (t₁/₂) |
---|---|---|---|
1,1-Dioxide intact | Essential (IC₅₀ <50 nM) | Essential (EC₅₀ <1 μM) | Moderate (t₁/₂ = 35 min) |
Propylene linker | Optimal (IC₅₀ = 9–15 nM) | Suboptimal (EC₅₀ >5 μM) | Low (t₁/₂ = 22 min) |
Ethylene linker | Weak (IC₅₀ >500 nM) | Optimal (EC₅₀ = 0.8 μM) | High (t₁/₂ = 68 min) |
4-CF₃ benzamide | Strong (IC₅₀ = 8 nM) | Inactive | Moderate (t₁/₂ = 40 min) |
5-Br A-ring | Neutral effect | Strong (EC₅₀ = 0.2 μM) | Low (t₁/₂ = 18 min) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1